4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-12(2)16-10-17-15(11)20-8-4-13(5-9-20)14-6-7-19(3)18-14/h6-7,10,13H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAIGEHXNFQXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)C3=NN(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the construction of the pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine core and piperidine-pyrrole substituent exhibit distinct reactivity patterns:
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Pyrimidine Ring : The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at position 2 or 4. For example, halogenation or amination reactions occur under mild conditions (e.g., DMF, 50–80°C) using reagents like POCl₃ or NH₃/EtOH .
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Piperidine Nitrogen : The secondary amine in the piperidine ring undergoes alkylation or acylation. For instance, reactions with methyl iodide or acetyl chloride yield N-alkyl/aryl derivatives.
Table 1: Representative Nucleophilic Substitutions
Oxidation Reactions
The methyl groups on the pyrimidine and pyrazole rings are susceptible to oxidation:
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Pyrimidine Methyl Groups : Controlled oxidation with KMnO₄/H₂SO₄ converts methyl groups to carboxylic acids, though overoxidation can fragment the ring .
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Pyrazole Methyl Group : Selective oxidation using CrO₃ in acetic acid yields a hydroxymethyl or formyl group .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Target Site | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | C4-methyl (pyrimidine) | 4-Carboxylic acid derivative | Moderate | |
| CrO₃ (AcOH) | C1-methyl (pyrazole) | 1-Hydroxymethyl-pyrazole analog | High |
Acid-Base Reactions
The piperidine nitrogen (pKa ≈ 10.5) acts as a weak base, enabling:
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Protonation : Forms water-soluble salts with HCl or H₂SO₄, useful for purification .
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Deprotonation : Reacts with strong bases (e.g., LDA) to generate nucleophilic intermediates for alkylation.
Cross-Coupling Reactions
The pyrazole and pyrimidine moieties participate in Pd-catalyzed couplings:
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Suzuki-Miyaura : Pyrimidine-bound halogens (introduced via NAS) couple with aryl boronic acids under Pd(PPh₃)₄ catalysis .
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Buchwald-Hartwig : Piperidine nitrogen undergoes C–N coupling with aryl halides to form biaryl amines .
Table 3: Cross-Coupling Efficiency
| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Bromo-pyrimidine derivative | 89 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Piperidine + 2-chloropyridine | 76 |
Stability Under Reactive Conditions
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Thermal Stability : Decomposes above 250°C, forming aromatic hydrocarbons and NH₃ .
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Photostability : UV irradiation (254 nm) induces ring-opening reactions in the pyrazole subunit .
Mechanistic Insights
Scientific Research Applications
4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and biological applications. Below is a comparative analysis using evidence from patents and synthetic studies:
Table 1: Key Structural Features of Comparable Compounds
Comparison with Pyrazolo-Pyrimidine Derivatives
The target compound shares a pyrimidine-pyrazole hybrid system with the pyrazolo[3,4-d]pyrimidines described in . However, its piperidine linker distinguishes it from simpler fused-ring systems. This difference may influence pharmacokinetic properties, such as membrane permeability or metabolic stability.
Anti-Tubercular Piperidine-Pyrimidines
Patents in highlight pyrimidine-piperidine hybrids as anti-mycobacterial agents. In contrast, the target compound’s 1-methylpyrazole substituent may alter target engagement compared to phenoxy or morpholino groups in these analogs. Piperidine substitution patterns (e.g., 1-methyl vs. 4-methylsulfonyl in ) are critical for optimizing solubility and target affinity.
Kinase-Targeting Thieno-Pyrimidines
Thieno-pyrimidines in , such as 2-(1H-indazol-4-yl)-6-((4-methylsulfonylpiperidin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine, incorporate bulky sulfonyl and indazolyl groups for kinase inhibition.
Biological Activity
4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrimidine core, piperidine moiety, and a pyrazole ring. Its molecular formula is with a molecular weight of approximately 286.37 g/mol. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine have shown promising results in inhibiting various cancer cell lines. A study demonstrated that certain pyrazole derivatives could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 (AML) | 0.299 | Apoptosis induction |
| Compound B | MCF-7 (Breast Cancer) | 0.450 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, a related pyrazole compound exhibited higher COX inhibition compared to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Pyrazoles are recognized for their broad-spectrum antibacterial and antifungal activities. Research has indicated that some derivatives can effectively combat bacterial strains resistant to conventional antibiotics .
The biological activities of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as Aurora kinases and COX enzymes.
- Induction of Apoptosis : It has been observed that certain derivatives can trigger apoptotic pathways in cancer cells.
- Cell Cycle Regulation : By affecting cell cycle checkpoints, the compound can prevent the proliferation of malignant cells.
Case Studies
Several studies have explored the pharmacological potential of compounds related to 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine:
- Aurora Kinase Inhibition : A study demonstrated that pyrazole derivatives significantly inhibited Aurora-A and Aurora-B kinases in vitro, leading to reduced cell viability in cancer models .
- Anti-fibrotic Effects : Another investigation highlighted the potential of pyrimidine derivatives in reducing collagen expression in hepatic stellate cells, indicating possible applications in treating fibrosis .
Q & A
Q. What are the recommended synthetic routes for 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the pyrimidine core followed by coupling with substituted piperidine and pyrazole moieties. Key steps include:
- Use of coupling reagents (e.g., palladium catalysts for cross-coupling) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Optimization via Design of Experiments (DOE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (temperature, solvent ratio, catalyst loading) to maximize yield .
- Reaction progress monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with piperidine and pyrazole proton environments analyzed for coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- HPLC/UPLC : Quantifies purity (>95% typically required for pharmacological studies) using reverse-phase columns and UV detection .
- X-ray Diffraction (XRD) : Resolves crystal structure for absolute configuration verification, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling and reaction path search methods enhance the design and optimization of the compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Predict thermodynamic feasibility of reaction steps (e.g., transition state energies for piperidine-pyrimidine coupling) using software like Gaussian or ORCA .
- Reaction Path Search : Algorithms (e.g., artificial force-induced reaction) map potential pathways, reducing experimental iterations. For example, identifying optimal protonation sites for intermediates .
- Molecular Dynamics Simulations : Model solvent effects and steric hindrance in multi-step syntheses to preempt bottlenecks .
Q. What strategies can resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate structural variations (e.g., substituent electronegativity, ring topology) against biological endpoints (IC₅₀, binding affinity). Example:
| Compound | Key Structural Feature | Biological Activity |
|---|---|---|
| Target Compound | 4,5-dimethyl pyrimidine core | Anticancer (hypothetical) |
| 4-Benzoylpiperidine analog | Benzoyl substitution | Analgesic |
| Fluorobenzoyl-pyridazine | Fluorine at meta position | Antitumor |
- Revisiting Assay Conditions : Control for variables like cell line specificity, solvent (DMSO vs. saline), and protein binding kinetics to reconcile discrepancies .
- Free Energy Perturbation (FEP) : Computational screening of ligand-receptor binding modes to explain activity differences .
Q. How can heterogeneous catalysis or membrane separation technologies improve the scalability of its synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, zeolites, or enzyme-mimetic catalysts for regioselective coupling steps. For instance, palladium-on-carbon enhances piperidine attachment efficiency .
- Membrane Technologies : Nanofiltration or reverse osmosis can purify intermediates, replacing traditional column chromatography and reducing solvent waste .
- Process Simulation : Aspen Plus or COMSOL models optimize reactor design (e.g., continuous-flow systems for exothermic steps) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or reaction kinetics for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate literature data (e.g., yield vs. solvent polarity, catalyst type) to identify outliers. Statistical tools like ANOVA isolate significant variables .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., pyrimidine C-H bonds) clarifies rate-determining steps .
- Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, drying time for reagents) across labs to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
